molecular formula C23H25N3O B5473452 1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE

1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE

Cat. No.: B5473452
M. Wt: 359.5 g/mol
InChI Key: HPNDTFJTAOSJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Preparation Methods

The synthesis of 1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE involves multiple steps, typically starting with the preparation of the pyrazole core. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols or amines.

Scientific Research Applications

1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

1-AZEPANYL(5-METHYL-1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHANONE can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which allow it to interact with a distinct set of biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

azepan-1-yl-(5-methyl-1,3-diphenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18-21(23(27)25-16-10-2-3-11-17-25)22(19-12-6-4-7-13-19)24-26(18)20-14-8-5-9-15-20/h4-9,12-15H,2-3,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNDTFJTAOSJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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